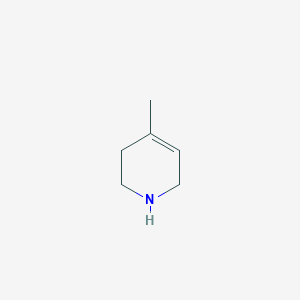

4-Methyl-1,2,3,6-tetrahydropyridine

Description

BenchChem offers high-quality 4-Methyl-1,2,3,6-tetrahydropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-1,2,3,6-tetrahydropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-1,2,3,6-tetrahydropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N/c1-6-2-4-7-5-3-6/h2,7H,3-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZGVOANXLNJMDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00411834 | |

| Record name | 4-methyl-1,2,3,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00411834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

694-50-8 | |

| Record name | 4-methyl-1,2,3,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00411834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis of 4-Methyl-1,2,3,6-tetrahydropyridine: Starting Materials and Core Methodologies

Introduction: The Significance of the 4-Methyl-1,2,3,6-tetrahydropyridine Scaffold

The 1,2,3,6-tetrahydropyridine ring system is a prevalent structural motif in a vast array of biologically active compounds, including natural products and synthetic pharmaceuticals. The introduction of a methyl group at the 4-position imparts specific stereochemical and electronic properties that can significantly influence the pharmacological profile of these molecules. As such, 4-methyl-1,2,3,6-tetrahydropyridine serves as a crucial building block in the development of novel therapeutics, particularly in the fields of neuropharmacology and oncology. This guide provides an in-depth exploration of the primary synthetic strategies for accessing this valuable scaffold, offering a comparative analysis of starting materials, reaction mechanisms, and experimental protocols to aid researchers and drug development professionals in their synthetic endeavors.

Strategic Approaches to the Synthesis of 4-Methyl-1,2,3,6-tetrahydropyridine

The synthesis of 4-methyl-1,2,3,6-tetrahydropyridine can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of a particular route is often dictated by the availability of starting materials, desired scale of synthesis, and tolerance to specific reaction conditions. This guide will delve into the following core methodologies:

-

Partial Reduction of 4-Methylpyridine (4-Picoline)

-

Dehydration of 4-Methyl-4-piperidinol Derivatives

-

Cycloaddition Reactions: The Aza-Diels-Alder Approach

-

Ring-Closing Metathesis (RCM)

-

Multi-Component Reactions (MCRs)

Partial Reduction of 4-Methylpyridine (4-Picoline)

The partial reduction of the readily available and inexpensive starting material, 4-methylpyridine (also known as 4-picoline or γ-picoline), is a direct and classical approach to obtaining 4-methyl-1,2,3,6-tetrahydropyridine. The primary challenge lies in controlling the reduction to avoid over-reduction to the fully saturated 4-methylpiperidine. Two principal methods are employed for this transformation: catalytic hydrogenation and dissolving metal reductions.

Catalytic Hydrogenation

Catalytic hydrogenation offers a scalable and often cleaner alternative to dissolving metal reductions. The choice of catalyst, solvent, and reaction conditions is critical to achieve the desired partial reduction.

Causality Behind Experimental Choices: The pyridine ring is aromatic and thus relatively resistant to reduction. Catalytic hydrogenation typically requires elevated pressures and/or temperatures to overcome this aromatic stability. The choice of catalyst is paramount; catalysts like rhodium and ruthenium have shown efficacy in the hydrogenation of pyridines.[1] The solvent can also play a crucial role in modulating the reactivity and selectivity of the hydrogenation process.

Experimental Protocol: Catalytic Hydrogenation of 4-Methylpyridine

-

Materials:

-

4-Methylpyridine (1.0 eq)

-

Rhodium on alumina (Rh/Al2O3, 5 mol%) or a similar supported ruthenium catalyst.

-

Ethanol or water as solvent.[2]

-

High-pressure autoclave (hydrogenator).

-

-

Procedure:

-

In a high-pressure autoclave, a solution of 4-methylpyridine in the chosen solvent is prepared.

-

The catalyst is carefully added to the solution under an inert atmosphere.

-

The autoclave is sealed and purged several times with nitrogen, followed by hydrogen.

-

The vessel is pressurized with hydrogen to the desired pressure (e.g., 1.0 MPa) and heated to the target temperature (e.g., 100 °C).[2]

-

The reaction mixture is stirred vigorously for the specified time (e.g., 3-6 hours).

-

Progress of the reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, the autoclave is cooled to room temperature and carefully depressurized.

-

The reaction mixture is filtered to remove the catalyst.

-

The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography to yield 4-methyl-1,2,3,6-tetrahydropyridine.

-

Data Presentation: Catalytic Hydrogenation of 4-Methylpyridine

| Parameter | Conditions | Reference |

| Starting Material | 4-Methylpyridine | N/A |

| Catalyst | Ru/PDVB | [2] |

| Solvent | Water | [2] |

| Temperature | 100 °C | [2] |

| Pressure | 1.0 MPa H₂ | [2] |

| Yield | Not specified for 4-methylpyridine, but high for pyridine | [2] |

Diagram of Catalytic Hydrogenation Workflow

Caption: Workflow for the catalytic hydrogenation of 4-methylpyridine.

Birch Reduction

The Birch reduction is a dissolving metal reduction that employs an alkali metal (typically sodium or lithium) in liquid ammonia with an alcohol as a proton source.[3] This method is particularly effective for the 1,4-reduction of aromatic rings.

Causality Behind Experimental Choices: The Birch reduction proceeds via a single-electron transfer from the alkali metal to the aromatic ring, forming a radical anion.[4] Protonation by the alcohol, followed by a second electron transfer and another protonation, yields the 1,4-dihydro product. The use of liquid ammonia provides a solvent for the alkali metal and the reaction intermediates, while the alcohol serves as a controlled proton source.

Experimental Protocol: Birch Reduction of 4-Methylpyridine

-

Materials:

-

4-Methylpyridine (1.0 eq)

-

Sodium or Lithium metal (2.5 eq)

-

Liquid Ammonia (anhydrous)

-

Anhydrous Ethanol (2.0 eq)

-

Anhydrous diethyl ether or THF as a co-solvent

-

-

Procedure:

-

A three-necked flask equipped with a dry ice condenser, a dropping funnel, and a gas inlet is assembled and flame-dried.

-

Anhydrous liquid ammonia is condensed into the flask.

-

A solution of 4-methylpyridine in the co-solvent is added to the liquid ammonia.

-

Small pieces of the alkali metal are added portion-wise until a persistent blue color is observed.

-

Anhydrous ethanol is added dropwise to the reaction mixture.

-

The reaction is stirred until the blue color disappears.

-

The reaction is quenched by the cautious addition of ammonium chloride.[5]

-

The ammonia is allowed to evaporate.

-

The residue is partitioned between water and an organic solvent (e.g., diethyl ether).

-

The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by distillation.

-

Data Presentation: Birch Reduction of 4-Methylpyridine

| Parameter | Conditions | Reference |

| Starting Material | 4-Methylpyridine | N/A |

| Reducing Agent | Sodium or Lithium in liquid ammonia | [6] |

| Proton Source | Ethanol | [3] |

| Temperature | -78 °C to -33 °C | [4] |

| Yield | Generally good for aromatic ring reductions | [6] |

Diagram of Birch Reduction Pathway

Caption: Reaction mechanism of the Birch reduction of 4-methylpyridine.

Dehydration of 4-Methyl-4-piperidinol Derivatives

This synthetic route involves the construction of the saturated piperidine ring first, followed by the introduction of the double bond through a dehydration reaction. The starting material for this approach is a suitably N-substituted 4-methyl-4-piperidinol.

Causality Behind Experimental Choices: The dehydration of a tertiary alcohol, such as 4-methyl-4-piperidinol, is typically achieved under acidic conditions. The acid protonates the hydroxyl group, converting it into a good leaving group (water). Subsequent elimination of water leads to the formation of a carbocation intermediate, which then loses a proton to form the alkene. The regioselectivity of the elimination is governed by Zaitsev's rule, which favors the formation of the more substituted alkene.

Experimental Protocol: Dehydration of N-Benzyl-4-methyl-4-piperidinol

-

Materials:

-

N-Benzyl-4-methyl-4-piperidinol (1.0 eq)

-

Concentrated Hydrochloric Acid or Sulfuric Acid

-

-

Procedure:

-

N-Benzyl-4-methyl-4-piperidinol is dissolved in concentrated hydrochloric acid.

-

The solution is heated to reflux for several hours.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled and carefully neutralized with a base (e.g., sodium hydroxide solution).

-

The product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography to afford N-benzyl-4-methyl-1,2,3,6-tetrahydropyridine. The benzyl group can subsequently be removed by hydrogenolysis if the parent tetrahydropyridine is desired.

-

Data Presentation: Dehydration of 4-Methyl-4-piperidinol Derivatives

| Parameter | Conditions |

| Starting Material | N-Substituted-4-methyl-4-piperidinol |

| Reagent | Concentrated Acid (e.g., HCl, H₂SO₄) |

| Temperature | Reflux |

| Yield | Generally good |

Diagram of Dehydration Pathway

Caption: Mechanism for the acid-catalyzed dehydration of a 4-methyl-4-piperidinol derivative.

Cycloaddition Reactions: The Aza-Diels-Alder Approach

The aza-Diels-Alder reaction is a powerful tool for the construction of six-membered nitrogen-containing heterocycles.[7] It is a variation of the Diels-Alder reaction where either the diene or the dienophile contains a nitrogen atom.

Causality Behind Experimental Choices: The aza-Diels-Alder reaction is a [4+2] cycloaddition that forms a tetrahydropyridine ring in a single step.[7] The regioselectivity and stereoselectivity of the reaction are governed by the electronic properties and steric hindrance of the substituents on the diene and dienophile. Lewis acid catalysis is often employed to accelerate the reaction and enhance its selectivity.

Experimental Protocol: Aza-Diels-Alder Reaction

-

Materials:

-

A suitable 1-azadiene (e.g., derived from an α,β-unsaturated aldehyde and an amine).

-

A dienophile (e.g., an alkene).

-

A Lewis acid catalyst (e.g., ZnCl₂, BF₃·OEt₂), if required.

-

Anhydrous solvent (e.g., toluene, dichloromethane).

-

-

Procedure:

-

The 1-azadiene and the dienophile are dissolved in an anhydrous solvent under an inert atmosphere.

-

The Lewis acid catalyst is added, if necessary, and the reaction mixture is stirred at the appropriate temperature (ranging from room temperature to reflux).

-

The reaction progress is monitored by TLC or NMR spectroscopy.

-

Upon completion, the reaction is quenched, and the product is worked up by standard procedures.

-

Purification by column chromatography yields the desired tetrahydropyridine derivative.

-

Data Presentation: Aza-Diels-Alder Reaction

| Parameter | Conditions | Reference |

| Reactants | 1-Azadiene and Alkene | [8] |

| Catalyst | Lewis Acid (optional) | [7] |

| Solvent | Anhydrous organic solvent | [8] |

| Temperature | Varies (room temp. to reflux) | [8] |

| Yield | Moderate to good | [8] |

Diagram of Aza-Diels-Alder Reaction

Caption: Schematic representation of the aza-Diels-Alder reaction.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a robust and versatile method for the synthesis of cyclic compounds, including nitrogen heterocycles.[9] This reaction utilizes ruthenium or molybdenum-based catalysts to form a new double bond within a molecule, leading to cyclization.

Causality Behind Experimental Choices: The RCM reaction proceeds via a series of [2+2] cycloaddition and cycloreversion steps, mediated by a metal carbene catalyst. The reaction is driven by the formation of a stable cyclic alkene and the release of a volatile small molecule, typically ethylene.[9] The choice of catalyst (e.g., Grubbs' or Schrock's catalyst) is crucial and depends on the substrate's functional group tolerance and the desired reaction rate.

Experimental Protocol: RCM for Tetrahydropyridine Synthesis

-

Materials:

-

A suitable N-protected diallylamine derivative with a methyl substituent precursor.

-

A Grubbs' catalyst (e.g., Grubbs' second-generation catalyst).

-

Anhydrous and deoxygenated solvent (e.g., dichloromethane, toluene).

-

-

Procedure:

-

The diallylamine derivative is dissolved in the anhydrous, deoxygenated solvent in a flask equipped with a reflux condenser and a nitrogen inlet.

-

The Grubbs' catalyst is added, and the reaction mixture is heated to reflux.

-

The reaction progress is monitored by TLC or GC.

-

Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography to yield the N-protected 4-methyl-1,2,3,6-tetrahydropyridine.

-

Data Presentation: Ring-Closing Metathesis

| Parameter | Conditions | Reference |

| Starting Material | N-Protected diallylamine derivative | [10] |

| Catalyst | Grubbs' or Schrock's catalyst | [10] |

| Solvent | Anhydrous, deoxygenated solvent (e.g., CH₂Cl₂) | [10] |

| Temperature | Reflux | [10] |

| Yield | Generally good to excellent | [10] |

Diagram of Ring-Closing Metathesis

Caption: General scheme for the synthesis of tetrahydropyridines via RCM.

Multi-Component Reactions (MCRs)

Multi-component reactions offer a highly efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single synthetic operation.[11]

Causality Behind Experimental Choices: MCRs for the synthesis of tetrahydropyridines typically involve the condensation of an aldehyde, an amine, and one or more active methylene compounds. The reaction proceeds through a cascade of interconnected reactions, such as Knoevenagel condensation, Michael addition, and cyclization, to rapidly build the tetrahydropyridine core. The choice of catalyst, often a Lewis or Brønsted acid or base, can significantly influence the reaction rate and stereochemical outcome.

Experimental Protocol: A Representative Multi-Component Reaction

-

Materials:

-

An aldehyde (e.g., acetaldehyde to provide the 4-methyl group precursor).

-

An amine (e.g., ammonia or a primary amine).

-

A β-ketoester (e.g., ethyl acetoacetate).

-

A suitable catalyst (e.g., an organocatalyst, a Lewis acid).

-

A solvent (e.g., ethanol, methanol).

-

-

Procedure:

-

The aldehyde, amine, and β-ketoester are combined in the chosen solvent.

-

The catalyst is added, and the reaction mixture is stirred at the appropriate temperature (can be room temperature or require heating).

-

The reaction progress is monitored by TLC.

-

Upon completion, the product may precipitate from the reaction mixture and can be collected by filtration. Alternatively, a standard aqueous work-up followed by extraction and purification by recrystallization or column chromatography is performed.

-

Data Presentation: Multi-Component Reaction

| Parameter | Conditions | Reference |

| Reactants | Aldehyde, Amine, Active Methylene Compound(s) | [11] |

| Catalyst | Acid, Base, or Organocatalyst | [12] |

| Solvent | Protic or aprotic solvents | [13] |

| Temperature | Varies (room temp. to reflux) | [13] |

| Yield | Moderate to excellent | [11] |

Diagram of a Multi-Component Reaction Cascade

Caption: Conceptual workflow of a multi-component reaction for tetrahydropyridine synthesis.

Conclusion

The synthesis of 4-methyl-1,2,3,6-tetrahydropyridine can be achieved through a variety of strategic approaches, each with its own merits. The classical methods of partial reduction of 4-picoline and dehydration of 4-methyl-4-piperidinols offer straightforward access from readily available starting materials. More contemporary methods, such as the aza-Diels-Alder reaction, ring-closing metathesis, and multi-component reactions, provide elegant and efficient solutions for the construction of this important heterocyclic scaffold, often with a high degree of control over stereochemistry. The selection of the most appropriate synthetic route will depend on the specific requirements of the research or development program, including scale, cost, and the desired level of molecular complexity. This guide serves as a foundational resource to inform these critical decisions in the pursuit of novel chemical entities.

References

-

Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. Organic Letters. [Link]

- Method for preparing 4-piperidyl piperidine.

-

Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Publishing. [Link]

-

Synthesis of pyridine derivatives using aza Diels–Alder methodology. ResearchGate. [Link]

-

Tetrahydropyridines: a recent update for their multicomponent synthesis. PubMed Central. [Link]

-

Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere. National Institutes of Health. [Link]

-

Birch Reduction: Mechanism & Examples. NROChemistry. [Link]

-

Recent developments in multicomponent synthesis of structurally diversified tetrahydropyridines. ResearchGate. [Link]

-

Biotinylated Metathesis Catalysts: Synthesis and Performance in Ring Closing Metathesis. CORE. [Link]

-

Catalytic hydrogenation of pyridines in water. ResearchGate. [Link]

-

Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. PubMed Central. [Link]

-

TEMPO-Mediated Aza-Diels-Alder Reaction: Synthesis of Tetrahydropyridazines Using Ketohydrazones and Olefins. ResearchGate. [Link]

-

Birch reduction. L.S.College, Muzaffarpur. [Link]

- The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

-

One-pot multicomponent synthesis of 1,4-dihydropyridine derivatives in biocompatible deep eutectic solvents. The Royal Society of Chemistry. [Link]

-

Ring-closing-metathesis-based synthesis of annellated coumarins from 8-allylcoumarins. ResearchGate. [Link]

-

Synthesis of methylpyridines by catalytic method in the gas phase. Semantic Scholar. [Link]

-

One-pot multi-component synthesis of 1,4-dihydropyridine derivatives in biocompatible deep eutectic solvents. Indian Academy of Sciences. [Link]

-

TEMPO-Mediated Aza-Diels-Alder Reaction: Synthesis of Tetrahydropyridazines Using Ketohydrazones and Olefins. PubMed. [Link]

-

ALKYLATION OF THE ANION FROM BIRCH REDUCTION OF o-ANISIC ACID: 2-HEPTYL-2-CYCLOHEXENONE. Organic Syntheses. [Link]

-

Ring-closing metathesis. Wikipedia. [Link]

-

4-Methyl-N-(1-benzyl)-N'-(1-benzylidene)benzenesulfonohydrazide. MDPI. [Link]

-

Birch Reduction. YouTube. [Link]

-

Grubbs' Inspired Ruthenium Catalysts for Olefin Metathesis-Nobel Prize Winning Chemistry. St. Olaf College. [Link]

-

The Birch Reduction of Aromatic Compounds. Organic Reactions. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. Birch Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. organicreactions.org [organicreactions.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 10. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tetrahydropyridines: a recent update for their multicomponent synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. ias.ac.in [ias.ac.in]

An In-Depth Technical Guide to the Reaction Mechanisms of 4-Methyl-1,2,3,6-Tetrahydropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the core reaction mechanisms of 4-methyl-1,2,3,6-tetrahydropyridine. While this specific compound is not as extensively studied as its analog, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), the fundamental principles of its reactivity, particularly its bioactivation, can be inferred from the vast body of research on MPTP. This guide will delve into the synthesis, enzymatic oxidation, and the mechanistic pathways that are critical for understanding the chemical behavior and potential biological activity of 4-methyl-1,2,3,6-tetrahydropyridine. The primary focus will be on the monoamine oxidase B (MAO-B) catalyzed oxidation, a key process in the bioactivation of related tetrahydropyridine derivatives.

Introduction: The Significance of the Tetrahydropyridine Scaffold

The 1,2,3,6-tetrahydropyridine ring system is a prevalent structural motif in a variety of biologically active molecules and natural products.[1] Its importance in medicinal chemistry and drug development stems from its presence in compounds with diverse pharmacological activities. A pivotal moment in the study of tetrahydropyridines was the discovery of the neurotoxic properties of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[1][2] MPTP is a compound that can induce a permanent syndrome closely resembling Parkinson's disease in humans and primates.[3][4] This discovery has made MPTP and its analogs invaluable tools in Parkinson's disease research, allowing for the development of animal models to study the disease's pathogenesis and to test potential therapeutic agents.[5]

The neurotoxicity of MPTP is not inherent to the molecule itself but arises from its metabolic activation in the brain.[6] This guide will extrapolate from the well-established reaction mechanisms of MPTP to provide a detailed understanding of the expected chemical behavior of 4-methyl-1,2,3,6-tetrahydropyridine, a structurally similar yet less studied compound.

Synthesis of 1,4-Disubstituted-1,2,3,6-Tetrahydropyridines

The synthesis of 1,4-disubstituted-1,2,3,6-tetrahydropyridines can be achieved through various synthetic routes. A common and effective method involves a multi-step process starting from commercially available precursors.

Experimental Protocol: General Synthesis of 1,4-Disubstituted-1,2,3,6-Tetrahydropyridines

This protocol outlines a general procedure for the synthesis of 1,4-disubstituted-1,2,3,6-tetrahydropyridines, which can be adapted for the synthesis of 4-methyl-1,2,3,6-tetrahydropyridine.

Step 1: Formation of an α,β-Unsaturated Imine

-

In a round-bottom flask, combine an α,β-unsaturated aldehyde or ketone with a primary amine (e.g., methylamine for the N-methyl group) in a suitable solvent such as toluene.

-

Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure to yield the crude α,β-unsaturated imine.

Step 2: Rhodium-Catalyzed Cascade Reaction

-

In a glovebox, dissolve the α,β-unsaturated imine and an alkyne in a dry, degassed solvent such as THF.

-

Add a rhodium(I) catalyst, for example, [Rh(COD)Cl]₂.

-

Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by TLC. This step involves C-H activation, alkenylation, and a 6π-electrocyclization to form a 1,2-dihydropyridine intermediate.[7]

Step 3: Reduction to Tetrahydropyridine

-

Cool the reaction mixture containing the 1,2-dihydropyridine to 0 °C.

-

Slowly add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), to the solution.[7]

-

Stir the reaction at 0 °C for a few hours, monitoring the reduction by TLC.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 1,4-disubstituted-1,2,3,6-tetrahydropyridine.

Caption: Synthetic pathway for 1,4-disubstituted-1,2,3,6-tetrahydropyridines.

The Core Reaction Mechanism: Bioactivation by Monoamine Oxidase B (MAO-B)

The most significant reaction of 4-methyl-1,2,3,6-tetrahydropyridine, by analogy to MPTP, is its oxidation by monoamine oxidase B (MAO-B).[8] MAO-B is a flavin-containing enzyme primarily located in the outer mitochondrial membrane of glial cells in the brain.[6] This enzymatic conversion is a critical step in the bioactivation process that leads to the formation of potentially toxic species.[3]

The Two-Step Oxidation Process

The oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) by MAO-B is a two-step process, and it is highly probable that 4-methyl-1,2,3,6-tetrahydropyridine undergoes a similar transformation.

Step 1: Oxidation to the Dihydropyridinium Ion The initial step involves the MAO-B-catalyzed two-electron oxidation of the tetrahydropyridine ring to form a dihydropyridinium species.[9] In the case of MPTP, this intermediate is the 1-methyl-4-phenyl-2,3-dihydropyridinium ion (MPDP⁺).[9] For 4-methyl-1,2,3,6-tetrahydropyridine, the analogous product would be the 1,4-dimethyl-2,3-dihydropyridinium ion. The exact mechanism of this enzymatic oxidation is still a subject of debate, with evidence supporting both a single electron transfer (SET) and a hydrogen atom transfer (HAT) pathway.[10][11]

Step 2: Further Oxidation to the Pyridinium Ion The dihydropyridinium intermediate is unstable and can undergo further oxidation to the fully aromatic pyridinium ion.[9] For MPTP, this product is the highly toxic 1-methyl-4-phenylpyridinium ion (MPP⁺).[6] The corresponding product from 4-methyl-1,2,3,6-tetrahydropyridine would be the 1,4-dimethylpyridinium ion. This second oxidation step can occur enzymatically or non-enzymatically.[12]

Caption: Bioactivation of 4-methyl-1,2,3,6-tetrahydropyridine by MAO-B.

Causality in Experimental Choices: Why MAO-B is the Focus

The focus on MAO-B as the primary enzyme in the bioactivation of tetrahydropyridines like MPTP is based on several key experimental observations:

-

Inhibition Studies: Pre-treatment with MAO-B inhibitors, such as selegiline (deprenyl), provides complete protection against MPTP-induced neurotoxicity, while MAO-A inhibitors are ineffective.[4] This strongly implicates MAO-B as the essential catalyst in the initial oxidation step.

-

Species Differences: The neurotoxic effects of MPTP are significantly reduced in rodents compared to primates. This difference is attributed to lower levels of MAO-B in the brains of rodents.[4]

-

In Vitro Assays: Studies using isolated brain mitochondria have demonstrated that the oxidation of MPTP is predominantly catalyzed by MAO-B.[8]

Self-Validating Systems in Protocol Design

A well-designed experimental protocol to study the MAO-B-catalyzed oxidation of 4-methyl-1,2,3,6-tetrahydropyridine should include self-validating controls:

-

Positive Control: The use of MPTP as a positive control allows for the confirmation of MAO-B activity in the experimental system.

-

Negative Control (Inhibitor): The inclusion of a specific MAO-B inhibitor should significantly reduce or abolish the formation of the oxidized products, confirming the role of the enzyme.

-

Heat-Inactivated Enzyme: A control with heat-inactivated MAO-B should show no product formation, demonstrating that the observed reaction is indeed enzymatic.

Analytical Methodologies for Reaction Monitoring

The progress of the oxidation of 4-methyl-1,2,3,6-tetrahydropyridine can be monitored using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for separating and quantifying the substrate and its oxidation products. A reverse-phase C18 column is typically used with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol.

| Compound | Typical UV Absorbance Maximum (nm) |

| 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) | 254[13] |

| 1-Methyl-4-phenyl-2,3-dihydropyridinium (MPDP⁺) | 355[13] |

| 1-Methyl-4-phenylpyridinium (MPP⁺) | 280[13] |

Note: The UV absorbance maxima for 4-methyl-1,2,3,6-tetrahydropyridine and its corresponding oxidation products would need to be determined experimentally but are expected to be in a similar range.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with HPLC (LC-MS), is invaluable for the identification and confirmation of the reaction products based on their mass-to-charge ratio (m/z).

Experimental Protocol: HPLC Analysis of the Oxidation Reaction

-

Sample Preparation: At various time points, an aliquot of the reaction mixture is taken and the reaction is quenched, for example, by adding a strong acid or a quenching solvent.

-

Centrifugation: The sample is centrifuged to pellet any precipitated proteins.

-

Injection: A specific volume of the supernatant is injected into the HPLC system.

-

Chromatographic Separation: The components are separated on a reverse-phase column using a suitable gradient elution method.

-

Detection: The eluting compounds are detected by a UV detector at the appropriate wavelengths.

-

Quantification: The concentration of each compound is determined by comparing its peak area to a standard curve generated from known concentrations of the authentic compounds.

Neurotoxic Implications of the Pyridinium Metabolite

By analogy with MPP⁺, the formation of the 1,4-dimethylpyridinium ion from 4-methyl-1,2,3,6-tetrahydropyridine could have significant neurotoxic implications. The toxicity of MPP⁺ is attributed to several mechanisms:

-

Uptake into Dopaminergic Neurons: MPP⁺ is a substrate for the dopamine transporter (DAT), leading to its selective accumulation in dopaminergic neurons.[6]

-

Mitochondrial Dysfunction: Once inside the neuron, MPP⁺ is actively transported into the mitochondria where it inhibits Complex I of the electron transport chain.[5] This leads to a depletion of ATP, an increase in the production of reactive oxygen species (ROS), and ultimately, cell death.[5]

-

Oxidative Stress: The inhibition of mitochondrial respiration and the subsequent generation of ROS contribute to a state of severe oxidative stress within the neuron.

Caption: Postulated mechanism of 1,4-dimethylpyridinium ion neurotoxicity.

Conclusion

The reaction mechanisms of 4-methyl-1,2,3,6-tetrahydropyridine are of significant interest due to the structural similarity of this compound to the potent neurotoxin MPTP. While direct experimental data on the 4-methyl analog is limited, a comprehensive understanding of its chemical and biological behavior can be extrapolated from the extensive research on MPTP. The pivotal reaction is the bioactivation via MAO-B-catalyzed oxidation to form a dihydropyridinium and subsequently a pyridinium species. This process is central to the potential neurotoxicity of this class of compounds. Further research is warranted to elucidate the specific kinetics and neurotoxic potential of 4-methyl-1,2,3,6-tetrahydropyridine and its metabolites to fully characterize its pharmacological and toxicological profile.

References

-

Evaluation of the oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to toxic pyridinium cations by monoamine oxidase (MAO) enzymes and its use to search for new MAO inhibitors and protective agents. (2011). ResearchGate. [Link]

-

Oxidation of Tetrahydropyridines by MAO B Biomimetics: Mechanistic Studies. (2025). VTechWorks. [Link]

-

Biochemical mechanism of action of the dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). (1987). PubMed. [Link]

-

Studies on the 1-methyl-4-phenyl-2,3-dihydropyridinium species 2,3-MPDP+, the monoamine oxidase catalyzed oxidation product of the nigrostriatal toxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). (1986). PubMed. [Link]

-

Chemical Model Studies on the Monoamine oxidase-B Catalyzed Oxidation of 4-substituted 1-methyl-1,2,3,6-tetrahydropyridines. (2001). PubMed. [Link]

-

The neurotoxicity of 1-methyl-4-phenyl-1,2,3,6,-tetrahydropyridine (mptp) and its relevance to parkinson's disease. (1986). PubMed. [Link]

-

Synthesis, characterization and pharmacological evaluation of some 1,4-dihydropyridines derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

-

Mechanism-based inactivation of monoamine oxidases A and B by tetrahydropyridines and dihydropyridines. (1990). Europe PMC. [Link]

-

Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. (2022). National Center for Biotechnology Information. [Link]

-

Synthesis of polysubstituted 1,4-dihydropyridines via three-component reaction. (2012). ResearchGate. [Link]

-

The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. (2023). Auctores Publishing. [Link]

-

Synthesis and characterization of 1,4-dihydropyridine- substituted metallophthalocyanines. (2015). ResearchGate. [Link]

-

The neurotoxicity of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in the monkey and man. (1985). PubMed. [Link]

-

Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists. (1995). PubMed. [Link]

-

Monoamine oxidase B(MAO-B) is the major catalyst for 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) oxidation in human brain and other tissues. (1986). PubMed. [Link]

-

Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System. (2025). MDPI. [Link]

-

1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced neurotoxicity in the rat: characterization and age-dependent effects. (1986). PubMed. [Link]

-

Chemical oxidation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and its in vivo metabolism in rat brain and liver. (1986). PubMed. [Link]

-

Studies on the neurotoxicity of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. (1985). PubMed. [Link]

-

Preparative Synthesis of Highly Substituted Tetrahydropyridines via a Rh(I)-Catalyzed C–H Functionalization Sequence. (2014). National Center for Biotechnology Information. [Link]

-

Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. (2022). Frontiers. [Link]

-

An overview of the role of monoamine oxidase-B in Parkinson's disease: implications for neurodegeneration and therapy. (2024). Open Exploration Publishing. [Link]

-

Reaction of O2 with α‑Aminoalkyl Radicals Derived from Tetrahydropyridines. (2015). National Center for Biotechnology Information. [Link]

-

Regioselective one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles over Ag–Zn-based nanoheterostructured catalysts. (2018). Royal Society of Chemistry. [Link]

- Synthetic method 1,2-dimethyl-1,4,5,6-tetrahydrochysene pyrimidine. (2004).

-

Synthesis of Chiral 1,4-Disubstituted-1,2,3-Triazole Derivatives from Amino Acids. (2011). National Center for Biotechnology Information. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The neurotoxicity of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in the monkey and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The neurotoxicity of 1-methyl-4-phenyl-1,2,3,6,-tetrahydropyridine (mptp) and its relevance to parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced neurotoxicity in the rat: characterization and age-dependent effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]

- 6. Biochemical mechanism of action of the dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Preparative Synthesis of Highly Substituted Tetrahydropyridines via a Rh(I)-Catalyzed C–H Functionalization Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Monoamine oxidase B(MAO-B) is the major catalyst for 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) oxidation in human brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Studies on the 1-methyl-4-phenyl-2,3-dihydropyridinium species 2,3-MPDP+, the monoamine oxidase catalyzed oxidation product of the nigrostriatal toxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Oxidation of Tetrahydropyridines by MAO B Biomimetics: Mechanistic Studies [vtechworks.lib.vt.edu]

- 11. Chemical model studies on the monoamine oxidase-B catalyzed oxidation of 4-substituted 1-methyl-1,2,3,6-tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanism-based inactivation of monoamine oxidases A and B by tetrahydropyridines and dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

physical and chemical properties of 4-methyl-1,2,3,6-tetrahydropyridine

An In-Depth Technical Guide to 4-Methyl-1,2,3,6-tetrahydropyridine

Introduction

4-Methyl-1,2,3,6-tetrahydropyridine is a heterocyclic organic compound belonging to the tetrahydropyridine class. These scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in numerous natural products and pharmacologically active molecules.[1] This guide provides a comprehensive overview of the known and predicted , designed for researchers, scientists, and professionals in drug development.

It is critical to distinguish this compound from its widely studied and neurotoxic structural analog, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which induces symptoms of Parkinson's disease by destroying dopaminergic neurons.[2][3] While both share the tetrahydropyridine core, their substituents and, consequently, their biological activities differ significantly. This document will focus exclusively on the 4-methyl derivative, leveraging data from its hydrochloride salt and related structures to provide a thorough scientific profile where direct experimental data for the free base is not publicly available.

Molecular Identity and Structure

The structural foundation of 4-methyl-1,2,3,6-tetrahydropyridine consists of a six-membered ring containing one nitrogen atom and one endocyclic double bond. A methyl group is substituted at the 4-position, adjacent to the double bond.

Chemical Structure:

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 4-methyl-1,2,3,6-tetrahydropyridine | - |

| CAS Number | 694-50-8 | [4] |

| Molecular Formula | C₆H₁₁N | [5][6] |

| Molecular Weight | 97.16 g/mol | [5][6][7] |

| InChI Key | ZCJOZBAPTJGKNC-UHFFFAOYSA-N (for hydrochloride) | [8] |

| Canonical SMILES | CC1=CCNCC1 | [8] |

Physicochemical Properties

Data for the free base of 4-methyl-1,2,3,6-tetrahydropyridine is limited. The following table includes data for its more commonly available hydrochloride salt, which is a solid at room temperature.[8]

Table 2: Physical and Chemical Properties

| Property | Value | Notes |

| Appearance | Solid (for hydrochloride salt) | [8] |

| Molecular Formula (HCl Salt) | C₆H₁₂ClN | [8] |

| Molecular Weight (HCl Salt) | 133.62 g/mol | [8] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in water (as hydrochloride salt) | Expected for salt form |

| Storage Class Code | 11 - Combustible Solids (for hydrochloride salt) | [8] |

Spectroscopic Characterization (Anticipated Profile)

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments: a singlet or doublet for the N-H proton, a signal in the olefinic region for the vinyl proton at C5, a singlet for the methyl group protons, and complex multiplets for the three sets of methylene (CH₂) protons in the aliphatic portion of the ring.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display six unique signals: two in the olefinic region (for C4 and C5), one for the methyl carbon, and three signals for the sp³-hybridized methylene carbons of the ring.

-

Mass Spectrometry: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 97. Key fragmentation patterns would likely involve the loss of the methyl group or cleavage of the ring.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a medium N-H stretching absorption around 3300-3500 cm⁻¹, C-H stretching bands just below 3000 cm⁻¹, and a C=C stretching absorption in the 1640-1680 cm⁻¹ region.

Chemical Reactivity and Synthetic Pathways

The chemical behavior of 4-methyl-1,2,3,6-tetrahydropyridine is dictated by its two primary functional groups: the secondary amine and the carbon-carbon double bond.

-

Secondary Amine Reactivity: The nitrogen atom's lone pair of electrons confers basicity to the molecule, allowing it to readily form salts, such as the hydrochloride salt, with acids. It is also a nucleophile, capable of undergoing reactions like N-alkylation and N-acylation.

-

Alkene Reactivity: The double bond can participate in various addition reactions. For instance, catalytic hydrogenation would reduce it to form 4-methylpiperidine. It can also react with halogens and hydrohalic acids.

Proposed Synthetic Workflow

A plausible and direct method for the synthesis of 4-methyl-1,2,3,6-tetrahydropyridine is the partial reduction of 4-methylpyridine (γ-picoline). A Birch reduction, using an alkali metal (like sodium or lithium) in liquid ammonia with an alcohol proton source, is a classic method for this type of transformation.

Methodology: Birch Reduction of 4-Methylpyridine

-

Set up a three-necked flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel in a well-ventilated fume hood.

-

Condense anhydrous ammonia into the flask at -78 °C.

-

Add small, clean pieces of metallic sodium or lithium until a persistent blue color indicates the presence of solvated electrons.

-

Slowly add a solution of 4-methylpyridine in a suitable ether solvent (e.g., THF) to the reaction mixture.

-

After the pyridine addition is complete, slowly add a proton source, such as ethanol, to the mixture.

-

Allow the reaction to proceed until the blue color disappears, indicating the consumption of the alkali metal.

-

Carefully quench the reaction by the slow addition of an ammonium chloride solution after the ammonia has been allowed to evaporate.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether), dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product via distillation or column chromatography.

Diagram 1: Proposed Synthesis Workflow

A proposed workflow for the synthesis of 4-methyl-1,2,3,6-tetrahydropyridine.

Potential for Bioactivation

The structural similarity of the tetrahydropyridine ring to MPTP raises the possibility of a similar bioactivation pathway in vivo. MPTP is metabolized by monoamine oxidase B (MAO-B) to the neurotoxic 1-methyl-4-phenylpyridinium ion (MPP⁺).[9] A similar two-electron oxidation of 4-methyl-1,2,3,6-tetrahydropyridine could hypothetically lead to the formation of a 4-methylpyridinium species. This potential metabolic fate is a crucial consideration in any toxicological assessment or drug development program involving this scaffold.

Diagram 2: Hypothetical Bioactivation Pathway

Potential metabolic oxidation analogous to the bioactivation of MPTP.

Safety, Handling, and Storage

Given the lack of specific toxicological data, 4-methyl-1,2,3,6-tetrahydropyridine and its salts should be handled with care, assuming potential hazards based on related chemical structures.

-

General Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[10][11] Avoid inhalation of dust (for solids) or vapors.[11] Avoid contact with skin, eyes, and clothing.[10][11] Always wash hands thoroughly after handling.[10][12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[10][12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][12] Keep away from heat, sparks, and open flames.[12] The hydrochloride salt is classified as a combustible solid.[8]

-

Spill Management: In case of a spill, avoid generating dust.[11] Absorb liquids with an inert material. Sweep up solids carefully and place them in a suitable, labeled container for disposal.[11] Ensure the area is well-ventilated.

-

Toxicological Profile: The toxicological properties have not been thoroughly investigated. Due to its structural relationship to other bioactive tetrahydropyridines, it should be treated as a potentially hazardous substance until proven otherwise.

Conclusion

4-Methyl-1,2,3,6-tetrahydropyridine is a simple yet intriguing heterocyclic compound. While comprehensive experimental data remains sparse in the public domain, its fundamental physicochemical properties, reactivity, and potential synthetic routes can be reliably predicted based on established chemical principles and data from its hydrochloride salt. Its structural similarity to the neurotoxin MPTP warrants careful handling and suggests a potential for metabolic bioactivation, a critical consideration for researchers in toxicology and drug discovery. Further experimental validation of its properties and biological activity is necessary to fully harness the potential of this chemical scaffold.

References

-

The Royal Society of Chemistry. Supplementary Info. [Link]

-

PubMed. Toxication of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and analogs by monoamine oxidase. A structure-reactivity relationship study. [Link]

-

PubMed. Design, synthesis, and biological evaluation of novel 4-substituted 1-methyl-1,2,3,6-tetrahydropyridine analogs of MPTP. [Link]

-

ACS Publications. Design, synthesis, and biological evaluation of novel 4-substituted 1-methyl-1,2,3,6-tetrahydropyridine analogs of MPTP. [Link]

-

Aladdin Scientific. 4-Methyl-1,2,3,6-tetrahydropyridine hydrochloride. [Link]

-

ACS Publications. Design, synthesis, and biological evaluation of novel 4-substituted 1-methyl-1,2,3,6-tetrahydropyridine analogs of MPTP | Journal of Medicinal Chemistry. [Link]

-

University of Miami. RISK ASSESSMENT BY AGENT: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). [Link]

-

Auctores Journals. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. [Link]

- Google Patents.

-

PubChem. 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine. [Link]

-

PubChem. 1-Methyl-1,2,3,6-tetrahydropyridine. [Link]

-

Cheméo. 1-Methyl-1,2,3,6-tetrahydropyridine Physical Properties. [Link]

-

MDPI. Microbial Metabolism of Levodopa as an Adjunct Therapeutic Target in Parkinson's Disease. [Link]

-

Cheméo. Chemical Properties of 4-Methyl-tetrahydropyran (CAS 4717-96-8). [Link]

-

NIST. 1-Methyl-1,2,3,6-tetrahydropyridine - NIST WebBook. [Link]

-

Portland Press. Role of reactive oxygen species in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine neurotoxicity. [Link]

Sources

- 1. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2 | Auctores [auctoresonline.org]

- 2. 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | C12H15N | CID 1388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 4-Methyl-1,2,3,6-tetrahydropyridine | 694-50-8 [chemicalbook.com]

- 5. 1-Methyl-1,2,3,6-tetrahydropyridine | C6H11N | CID 69666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Methyl-1,2,3,6-tetrahydropyridine [webbook.nist.gov]

- 7. chemeo.com [chemeo.com]

- 8. 4-Methyl-1,2,3,6-tetrahydropyridine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. Toxication of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and analogs by monoamine oxidase. A structure-reactivity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tcichemicals.com [tcichemicals.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. fishersci.nl [fishersci.nl]

The Multifaceted Biological Activities of 4-Methyl-1,2,3,6-Tetrahydropyridine Derivatives: A Technical Guide for Drug Discovery and Development

Abstract

The 1,2,3,6-tetrahydropyridine moiety, particularly when substituted at the 4-position with a methyl group, represents a privileged scaffold in medicinal chemistry. This heterocyclic core is present in a wide array of synthetic and naturally occurring compounds exhibiting a remarkable spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of 4-methyl-1,2,3,6-tetrahydropyridine derivatives. We delve into their profound impact on neuroscience, particularly through the lens of the prototypical neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), and expand our view to encompass their potential as enzyme inhibitors, anticancer, and antimicrobial agents. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and workflows to facilitate further innovation in this promising area of therapeutic development.

The Double-Edged Sword: 4-Methyl-1,2,3,6-Tetrahydropyridine Derivatives in Neuroscience

The journey into the biological significance of 4-methyl-1,2,3,6-tetrahydropyridine derivatives is intrinsically linked to the accidental discovery of the potent neurotoxin, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). This compound has been instrumental in shaping our understanding of Parkinson's disease (PD) by providing a robust model to study the demise of dopaminergic neurons.

The Neurotoxic Cascade of MPTP

MPTP itself is not the direct toxic agent. Its neurotoxicity is a consequence of a multi-step bioactivation process primarily within glial cells in the brain. Being lipophilic, MPTP readily crosses the blood-brain barrier.[1] In glial cells, it is oxidized by monoamine oxidase B (MAO-B) to the 1-methyl-4-phenyl-2,3-dihydropyridinium species (MPDP+), which is then further oxidized to the ultimate toxic metabolite, the 1-methyl-4-phenylpyridinium ion (MPP+).[2]

MPP+ is then selectively taken up by dopaminergic neurons via the dopamine transporter (DAT). This selective accumulation is the primary reason for the specific targeting of the nigrostriatal pathway.[3] Once inside the dopaminergic neuron, MPP+ is concentrated in the mitochondria, where it inhibits Complex I of the electron transport chain.[4] This inhibition leads to a cascade of detrimental events, including ATP depletion, increased production of reactive oxygen species (ROS), oxidative stress, and ultimately, apoptotic cell death of dopaminergic neurons in the substantia nigra pars compacta.[4][5][6]

Caption: The bioactivation and neurotoxic pathway of MPTP.

MPTP as a Cornerstone in Parkinson's Disease Modeling

The ability of MPTP to replicate the key pathological features of Parkinson's disease in primates and rodents has made it an invaluable tool for preclinical research.[4][5] The MPTP-induced animal model, particularly in mice, is widely used to study the mechanisms of neurodegeneration and to evaluate the efficacy of potential neuroprotective and symptomatic therapies.[5][7]

Sources

- 1. researchgate.net [researchgate.net]

- 2. promega.es [promega.es]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Caspase-3 Activation Assay Cell Line – Cells Online [cells-online.com]

The Emergence of a Versatile Heterocycle: A Technical Guide to the Discovery and History of 4-Methyl-1,2,3,6-Tetrahydropyridine

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide delves into the discovery and history of 4-methyl-1,2,3,6-tetrahydropyridine, a heterocyclic compound that, while not as notorious as some of its derivatives, represents a foundational structure in medicinal chemistry and synthetic organic chemistry. This document provides a comprehensive overview, from the early explorations of pyridine chemistry to the plausible first synthesis of this specific methylated tetrahydropyridine, and its modern relevance.

Introduction: The Significance of the Tetrahydropyridine Core

Tetrahydropyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the scientific community. Their structural versatility allows for a wide range of substitutions, leading to a diverse array of pharmacological activities. The 1,2,3,6-tetrahydropyridine isomer, in particular, serves as a crucial building block in the synthesis of numerous biologically active molecules.

The most infamous member of this class is undoubtedly 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a potent neurotoxin that causes irreversible symptoms of Parkinson's disease. The serendipitous discovery of MPTP's effects in the early 1980s revolutionized research into neurodegenerative disorders, providing scientists with an invaluable tool to model Parkinson's disease in primates.[1] This discovery underscored the profound biological impact that seemingly simple modifications to the tetrahydropyridine scaffold can have.

While 4-methyl-1,2,3,6-tetrahydropyridine does not share the neurotoxic profile of MPTP, its simpler structure is fundamental to understanding the chemical space of this class of compounds. Its history is intertwined with the broader development of synthetic methods for the controlled reduction of the pyridine ring, a challenge that occupied chemists for decades.

The Historical Context: Early Explorations of Pyridine Reduction

The late 19th and early 20th centuries witnessed a surge in the exploration of pyridine chemistry. The stability of the aromatic pyridine ring presented a significant challenge to early organic chemists. Pioneering work by scientists such as Albert Ladenburg laid the groundwork for understanding the reactivity of pyridinium salts. Ladenburg's thermal rearrangement of alkylpyridinium halides in the 1880s, while not a direct synthesis of tetrahydropyridines, demonstrated pathways for manipulating the pyridine nucleus.

The quest for controlled reduction of pyridines to their saturated (piperidine) or partially saturated (tetrahydropyridine) forms led to the investigation of various chemical and electrochemical methods.

Classical Reduction Methods

Early methods for the reduction of pyridines were often harsh and lacked selectivity. Some of the key historical approaches include:

-

Dissolving Metal Reductions: The use of sodium in ethanol or sodium amalgam was among the earliest methods employed for pyridine reduction.[2] These reactions, while effective, could often lead to over-reduction to the fully saturated piperidine ring.

-

Electrolytic Reduction: The electrochemical reduction of pyridine at a lead cathode in sulfuric acid was demonstrated as early as the late 19th century.[3] This method offered an alternative to chemical reductants, though controlling the degree of reduction remained a challenge.

-

Catalytic Hydrogenation: The advent of catalytic hydrogenation in the early 20th century, particularly with the use of platinum and palladium catalysts, provided a more controlled and efficient means of reducing the pyridine ring. The development of Adams' catalyst (platinum dioxide) was a significant milestone, allowing for hydrogenations under milder conditions.[4][5]

It is within this context of burgeoning synthetic capabilities that the first synthesis of 4-methyl-1,2,3,6-tetrahydropyridine likely occurred, not as a singular, celebrated discovery, but as a logical extension of the systematic investigation into the reduction of substituted pyridines.

The Probable First Synthesis of 4-Methyl-1,2,3,6-Tetrahydropyridine

While a definitive, single publication heralding the "discovery" of 4-methyl-1,2,3,6-tetrahydropyridine is not readily apparent in the historical literature, its synthesis can be confidently inferred from the established chemistry of the time. The most probable route to its initial preparation would have been the partial reduction of its readily available precursor, 4-methylpyridine (also known as γ-picoline).

The catalytic hydrogenation of 4-picoline over a platinum or palladium catalyst would have been a logical and feasible approach for chemists in the early to mid-20th century. The partial reduction of the pyridine ring to the 1,2,3,6-tetrahydropyridine isomer is a known outcome of such reactions, often in competition with the formation of the fully saturated 4-methylpiperidine.

Experimental Protocol: A Plausible Historical Synthesis via Catalytic Hydrogenation

The following protocol outlines a likely method for the first synthesis of 4-methyl-1,2,3,6-tetrahydropyridine, based on the principles of early 20th-century catalytic hydrogenation.

Objective: To synthesize 4-methyl-1,2,3,6-tetrahydropyridine by the partial catalytic hydrogenation of 4-methylpyridine.

Materials:

-

4-Methylpyridine (4-picoline)

-

Platinum(IV) oxide (Adams' catalyst)

-

Ethanol (absolute)

-

Hydrogen gas

-

Sodium hydroxide solution (for workup)

-

Diethyl ether (for extraction)

-

Anhydrous sodium sulfate (for drying)

Apparatus:

-

A high-pressure hydrogenation apparatus (e.g., a Parr hydrogenator)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Catalyst Pre-reduction: In the reaction vessel of the hydrogenation apparatus, a suspension of platinum(IV) oxide in ethanol is prepared. The vessel is sealed and flushed with hydrogen gas. The mixture is then agitated under a hydrogen atmosphere to pre-reduce the platinum oxide to the active platinum black catalyst. This is typically observed by the color change from brown to black.

-

Reaction Setup: A solution of 4-methylpyridine in ethanol is added to the reaction vessel containing the activated catalyst.

-

Hydrogenation: The apparatus is sealed, purged with hydrogen, and then pressurized with hydrogen gas to the desired pressure. The reaction mixture is then heated and agitated. The progress of the reaction is monitored by the uptake of hydrogen.

-

Reaction Quench and Catalyst Removal: Once the theoretical amount of hydrogen for partial reduction has been consumed, or after a predetermined time, the reaction is stopped. The apparatus is cooled, and the excess hydrogen is carefully vented. The reaction mixture is then filtered to remove the platinum catalyst. Caution: The platinum catalyst is pyrophoric after exposure to hydrogen and should be handled with care, typically kept wet with solvent during filtration.

-

Workup: The ethanolic solution is concentrated under reduced pressure. The residue is then made basic with a sodium hydroxide solution and extracted with diethyl ether.

-

Purification: The combined ether extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed by distillation. The crude product is then purified by fractional distillation under reduced pressure to yield 4-methyl-1,2,3,6-tetrahydropyridine.

Causality Behind Experimental Choices:

-

Choice of Catalyst: Platinum oxide (Adams' catalyst) was a widely used and effective catalyst for the hydrogenation of aromatic rings under relatively mild conditions compared to other methods of the era.

-

Solvent: Ethanol is a good solvent for both the starting material and the product and is relatively inert under these hydrogenation conditions.

-

Partial Reduction: Achieving partial reduction to the tetrahydropyridine without proceeding to the fully saturated piperidine requires careful control of reaction time, hydrogen pressure, and temperature. The 1,2,3,6-isomer is a common intermediate in the reduction of pyridines.

-

Basic Workup: The use of a basic workup is necessary to neutralize any acidic residues and to ensure the product is in its free base form for extraction into an organic solvent.

Physicochemical Properties and Characterization

The following table summarizes the key physicochemical properties of 4-methyl-1,2,3,6-tetrahydropyridine.

| Property | Value |

| CAS Registry Number | 694-50-8 |

| Molecular Formula | C₆H₁₁N |

| Molecular Weight | 97.16 g/mol |

| Appearance | Colorless liquid |

Early characterization of this compound would have relied on classical methods such as boiling point determination, elemental analysis, and the formation of crystalline derivatives (e.g., picrates or hydrochlorides) with sharp melting points. Modern spectroscopic techniques provide a much more detailed picture:

-

¹H NMR Spectroscopy: Would show characteristic signals for the methyl group, the vinylic proton, and the protons on the saturated carbons of the ring.

-

¹³C NMR Spectroscopy: Would reveal the distinct carbon environments, including the two sp² hybridized carbons of the double bond.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

Modern Synthetic Approaches and Relevance

While the historical synthesis likely relied on catalytic hydrogenation, modern organic chemistry has developed a plethora of more sophisticated and selective methods for the synthesis of tetrahydropyridine derivatives. These include:

-

Multicomponent Reactions: These reactions allow for the construction of the tetrahydropyridine ring in a single step from three or more starting materials, offering high efficiency and atom economy.

-

Ring-Closing Metathesis: This powerful reaction has been employed to form the tetrahydropyridine ring from acyclic diene precursors.

-

Aza-Diels-Alder Reactions: The [4+2] cycloaddition of an imine with a diene provides a direct route to the tetrahydropyridine scaffold.

The continued interest in the synthesis of tetrahydropyridine derivatives, including 4-methyl-1,2,3,6-tetrahydropyridine, stems from their utility as versatile intermediates in the development of novel pharmaceuticals and agrochemicals. The methyl group at the 4-position provides a simple yet important point of substitution for further chemical elaboration, allowing for the exploration of structure-activity relationships in drug discovery programs.

Conclusion

The history of 4-methyl-1,2,3,6-tetrahydropyridine is not one of a singular, dramatic discovery, but rather a reflection of the systematic and persistent efforts of organic chemists to understand and control the reactivity of the pyridine ring. Its emergence from the foundational work on pyridine reduction in the late 19th and early 20th centuries has provided a valuable building block for synthetic chemistry. While often overshadowed by its more infamous phenyl-substituted relative, 4-methyl-1,2,3,6-tetrahydropyridine remains a compound of interest for researchers and scientists, embodying the enduring importance of fundamental heterocyclic structures in the advancement of chemical and pharmaceutical sciences.

Visualizations

Figure 1: Chemical Structure of 4-Methyl-1,2,3,6-Tetrahydropyridine

Figure 2: Plausible Historical Synthesis Pathway

References

-

Ladenburg, A. (1883). Ueber die Synthese der Pyridinbasen. Berichte der deutschen chemischen Gesellschaft, 16(2), 2059-2061. [Link]

-

Ladenburg, A. (1888). Synthesen von Pyridinbasen. Justus Liebig's Annalen der Chemie, 247(1), 1-82. [Link]

-

LookChem. (n.d.). Cas 694-50-8,4-Methyl-1,2,3,6-tetrahydropyridine. Retrieved January 18, 2026, from [Link]

-

Gedeon, S., Montgomery, A., Gangapuram, M., Redda, K. K., & Ardley, T. W. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Journal of Clinical Medical Reviews and Reports, 5(1). [Link]

-

Organic Syntheses. (n.d.). Xanthydrol. Retrieved January 18, 2026, from [Link]

-

Wikipedia. (n.d.). Sodium amalgam. Retrieved January 18, 2026, from [Link]

- Google Patents. (n.d.). US3562122A - Preparation of platinum metal oxide reduction catalyst.

- Google Patents. (n.d.). US5262133A - Method of denuding sodium mercury amalgam and producing sodium alcoholates.

-

Hamaguchi, F., & Kato, T. (1956). Synthesis of methylpyridine derivatives. IX. Reduction of 4-nitro-2, 6-lutidine 1-oxide and 4-nitro-3-picoline 1-oxide. Pharmaceutical Bulletin, 4(3), 174-177. [Link]

-

Sciencemadness Discussion Board. (2022, June 21). Electrolytic reduction of pyridine to piperidine. Retrieved January 18, 2026, from [Link]

-

Common Organic Chemistry. (n.d.). Platinum(IV) Oxide. Retrieved January 18, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved January 18, 2026, from [Link]

-

Watson International. (n.d.). Dicyclanil CAS 112636-83-6. Retrieved January 18, 2026, from [Link]

-

Wikipedia. (n.d.). Adams' catalyst. Retrieved January 18, 2026, from [Link]

-

Brookhaven National Laboratory. (2014, December 19). Research on Platinum Nanoparticle Catalysts a Step Toward Reduced Nitrogen-Oxide Emissions in Vehicles. Retrieved January 18, 2026, from [Link]

-

PubMed Central (PMC). (2022, September 27). Enhanced Electrochemical CO2 Reduction to Formate on Poly(4-vinylpyridine)-Modified Copper and Gold Electrodes. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (2025, August 6). (PDF) Sodium Tetraalkoxyborates: Intermediates for the Quantitative Reduction of Aldehydes and Ketones to Alcohols through Ball Milling with NaBH4. Retrieved January 18, 2026, from [Link]

-

Sci-Hub. (n.d.). Electroreduction of 1‐Methyl‐2‐, 3‐, and 4‐Carbomethoxypyridinium Ions. Retrieved January 18, 2026, from [Link]

Sources

- 1. Systematic differences in electrochemical reduction of the structurally characterized anti-cancer platinum(IV) complexes [Pt{((p-HC6F4)NCH2)2}-(pyridine)2Cl2], [Pt{((p-HC6F4)NCH2)2}(pyridine)2(OH)2], and [Pt{((p-HC6F4)NCH2)2}(pyridine)2(OH)Cl] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Sciencemadness Discussion Board - Electrolytic reduction of pyridine to piperidine - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. Platinum(IV) Oxide [commonorganicchemistry.com]

- 5. Adams' catalyst - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the 4-Methyl-1,2,3,6-Tetrahydropyridine Scaffold

A Senior Application Scientist's Perspective on a Privileged Heterocyclic Core for Drug Discovery

Foreword: The Enduring Relevance of Heterocyclic Scaffolds

In the landscape of medicinal chemistry, heterocyclic scaffolds form the bedrock of a vast number of therapeutic agents. Their unique conformational properties, ability to engage in a multitude of intermolecular interactions, and tunable electronic characteristics make them indispensable tools for the drug discovery professional. Among these, the tetrahydropyridine core has garnered significant attention, not only for its presence in numerous natural products but also for its role as a versatile synthetic intermediate.[1] This guide provides a deep dive into a specific, yet profoundly important, derivative: 4-methyl-1,2,3,6-tetrahydropyridine. We will explore its synthesis, reactivity, and applications, offering a comprehensive resource for researchers and scientists in the field.

The 4-Methyl-1,2,3,6-Tetrahydropyridine Core: A Structural Overview

The 4-methyl-1,2,3,6-tetrahydropyridine scaffold is a six-membered nitrogen-containing heterocycle with a single endocyclic double bond and a methyl substituent at the 4-position. This seemingly simple structure possesses a wealth of chemical potential. The nitrogen atom provides a handle for functionalization and can act as a hydrogen bond acceptor or a basic center. The double bond is amenable to a variety of addition reactions, allowing for the introduction of diverse substituents and the creation of new stereocenters. The methyl group, while seemingly a minor addition, exerts a significant influence on the molecule's steric and electronic properties, impacting its reactivity and biological activity.

A notable and historically significant analog is 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a compound infamous for its neurotoxic properties that induce Parkinsonism-like symptoms.[1][2] The study of MPTP's mechanism of action has inadvertently shed immense light on the reactivity and metabolic fate of the 1,2,3,6-tetrahydropyridine ring system, providing a crucial foundation for the design of novel therapeutics.[3][4]

Synthetic Strategies for Accessing the 4-Methyl-1,2,3,6-Tetrahydropyridine Scaffold

The construction of the 4-methyl-1,2,3,6-tetrahydropyridine core can be achieved through several synthetic avenues, ranging from classical cyclization methods to modern catalytic approaches. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

Catalytic Hydrogenation of Pyridine Precursors

One of the most direct routes to tetrahydropyridines is the partial reduction of substituted pyridines.[5][6] This approach offers the advantage of utilizing readily available and diverse pyridine starting materials.

-

Mechanism: The catalytic hydrogenation of pyridines involves the addition of hydrogen across the aromatic ring in the presence of a metal catalyst. The selectivity for the tetrahydropyridine over the fully saturated piperidine can be challenging to control and is highly dependent on the catalyst, solvent, and reaction conditions.[7][8]

-

Catalysts: A variety of heterogeneous catalysts are employed, including rhodium on carbon, platinum oxide, and palladium on carbon.[6][8] Homogeneous catalysts have also been explored.

-

Challenges: Achieving selective reduction to the tetrahydropyridine without over-reduction to the piperidine is a primary challenge.[9] The presence of functional groups on the pyridine ring can also influence the reaction's outcome.

Experimental Protocol: Selective Hydrogenation of a 4-Methylpyridine Derivative

This protocol provides a general methodology for the selective hydrogenation of a 4-methylpyridine to the corresponding 4-methyl-1,2,3,6-tetrahydropyridine.

Materials:

-

Substituted 4-methylpyridine (1.0 eq)

-

Rhodium on alumina (5 mol%)

-

Ethanol (solvent)

-

Hydrogen gas

-

Parr hydrogenation apparatus or similar high-pressure reactor

Procedure:

-

To a high-pressure reactor, add the substituted 4-methylpyridine and the rhodium on alumina catalyst.

-

Add ethanol to dissolve the starting material.

-

Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5-10 bar).

-

Heat the reaction mixture to the desired temperature (e.g., 40-60 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with ethanol.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Self-Validation:

-

Reaction Monitoring: The disappearance of the starting material and the appearance of the product can be tracked to determine the optimal reaction time and prevent over-reduction.

-

Product Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Multicomponent Reactions (MCRs)

Multicomponent reactions have emerged as a powerful and efficient strategy for the synthesis of complex heterocyclic scaffolds in a single step.[10][11] These reactions offer high atom economy and are often more environmentally friendly than traditional multi-step syntheses.[12]

-

Hantzsch Dihydropyridine Synthesis and Modifications: While the classical Hantzsch synthesis yields dihydropyridines, modified protocols and related MCRs can be adapted to produce tetrahydropyridine derivatives.

-

Imino-Diels-Alder Reactions: The aza-Diels-Alder reaction, involving the cycloaddition of an imine with a diene, is a versatile method for constructing the tetrahydropyridine ring.

dot

Caption: A generalized workflow for the synthesis of tetrahydropyridines via multicomponent reactions.

Reactivity of the 4-Methyl-1,2,3,6-Tetrahydropyridine Scaffold

The chemical reactivity of 4-methyl-1,2,3,6-tetrahydropyridine is dictated by the interplay of its functional groups: the secondary amine, the endocyclic double bond, and the allylic protons.

Reactions at the Nitrogen Atom